1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester
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Overview
Description
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester is a synthetic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Amidation: The formation of an amide bond between the piperazine derivative and the amino acid.
Esterification: The conversion of the carboxylic acid group to a methyl ester.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester can be compared to other piperazine derivatives, such as:
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid propyl ester: Similar structure but with a propyl ester group.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHDITZZGFDKEM-DTIOYNMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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